molecular formula C9H15ClN2O2 B2362314 2-Chloro-N-[(4-methyl-2-oxopiperidin-3-yl)methyl]acetamide CAS No. 2411307-94-1

2-Chloro-N-[(4-methyl-2-oxopiperidin-3-yl)methyl]acetamide

Cat. No.: B2362314
CAS No.: 2411307-94-1
M. Wt: 218.68
InChI Key: NAYXOGJMENVGSW-UHFFFAOYSA-N
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Description

2-Chloro-N-[(4-methyl-2-oxopiperidin-3-yl)methyl]acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro group, an acetamide group, and a piperidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[(4-methyl-2-oxopiperidin-3-yl)methyl]acetamide typically involves the reaction of 2-chloroacetamide with a piperidinyl derivative. One common method involves the use of 4-methyl-2-oxopiperidine as a starting material. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[(4-methyl-2-oxopiperidin-3-yl)methyl]acetamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted acetamides.

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

Scientific Research Applications

2-Chloro-N-[(4-methyl-2-oxopiperidin-3-yl)methyl]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[(4-methyl-2-oxopiperidin-3-yl)methyl]acetamide involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with biological molecules. This can result in the inhibition of enzyme activity or disruption of cellular processes. The piperidinyl moiety may also contribute to the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N,N-dimethylacetamide: Similar in structure but with dimethyl groups instead of the piperidinyl moiety.

    N-(5-{4-Chloro-3-[(2-hydroxyethyl)sulfamoyl]phenyl}-4-methyl-1,3-thiazol-2-yl)acetamide: Contains a thiazole ring and a sulfamoyl group, differing in the heterocyclic system and functional groups.

Uniqueness

2-Chloro-N-[(4-methyl-2-oxopiperidin-3-yl)methyl]acetamide is unique due to the presence of the piperidinyl moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-chloro-N-[(4-methyl-2-oxopiperidin-3-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClN2O2/c1-6-2-3-11-9(14)7(6)5-12-8(13)4-10/h6-7H,2-5H2,1H3,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAYXOGJMENVGSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNC(=O)C1CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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